molecular formula C11H11N3O4S B5861360 N-(2,4-dihydroxy-6-methylpyrimidin-5-yl)benzenesulfonamide

N-(2,4-dihydroxy-6-methylpyrimidin-5-yl)benzenesulfonamide

Cat. No.: B5861360
M. Wt: 281.29 g/mol
InChI Key: LXEANPCGBLLUHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dihydroxy-6-methylpyrimidin-5-yl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry

Properties

IUPAC Name

N-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O4S/c1-7-9(10(15)13-11(16)12-7)14-19(17,18)8-5-3-2-4-6-8/h2-6,14H,1H3,(H2,12,13,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXEANPCGBLLUHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)NS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dihydroxy-6-methylpyrimidin-5-yl)benzenesulfonamide typically involves the reaction of 2,4-dihydroxy-6-methylpyrimidine with benzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

For industrial-scale production, the process may be optimized to increase yield and purity. This could involve the use of automated reactors, controlled temperature and pressure conditions, and continuous monitoring of the reaction progress. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dihydroxy-6-methylpyrimidin-5-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups on the pyrimidine ring can be oxidized to form corresponding ketones.

    Reduction: The compound can be reduced to remove the sulfonamide group, yielding a simpler pyrimidine derivative.

    Substitution: The sulfonamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of 2,4-dioxo-6-methylpyrimidine derivatives.

    Reduction: Formation of 2,4-dihydroxy-6-methylpyrimidine.

    Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2,4-dihydroxy-6-methylpyrimidin-5-yl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-dihydroxy-6-methylpyrimidin-5-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical pathways. This inhibition can result in antimicrobial or anticancer effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dihydroxy-6-methylpyrimidin-5-yl)methanesulfonamide
  • N-(2,4-dihydroxy-6-methylpyrimidin-5-yl)ethanesulfonamide
  • N-(2,4-dihydroxy-6-methylpyrimidin-5-yl)propanesulfonamide

Uniqueness

N-(2,4-dihydroxy-6-methylpyrimidin-5-yl)benzenesulfonamide is unique due to the presence of the benzenesulfonamide moiety, which imparts distinct chemical and biological properties. This structural feature can enhance its binding affinity to certain molecular targets and improve its overall efficacy in various applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.